REACTION_CXSMILES
|
[C:1](Cl)(=[O:5])[O:2][CH2:3][CH3:4].[NH2:7][C:8]1[C:9]2[CH2:15][N:14]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:13][C:10]=2[NH:11][N:12]=1.C(N(C(C)C)CC)(C)C>O1CCCC1>[NH2:7][C:8]1[C:9]2[CH2:15][N:14]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:13][C:10]=2[N:11]([C:1]([O:2][CH2:3][CH3:4])=[O:5])[N:12]=1
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
NC=1C2=C(NN1)CN(C2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
92 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
The obtained mixture was evaporated to dryness under vacuum
|
Type
|
EXTRACTION
|
Details
|
the resulting residue extracted with ethyl acetate (AcOEt) and water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The mixture was purified by flash-chromatography (eluent: ethyl acetate/cyclohexane 4/6 to 7/3)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(N(N1)C(=O)OCC)CN(C2)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |